Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate typically involves the reaction of tert-butoxycarbonyl chloride with the corresponding amino acid ester. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of benzoyl chloride at low temperatures under a nitrogen atmosphere . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl and phenyl group.
2-(N-tert-butoxycarbonylamino) pyridine: Contains a pyridine ring instead of a pent-4-enoate moiety.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective deprotection and participate in a variety of chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNZMXVOIZXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159036 | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173306-83-7 | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173306-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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